2,3-Dihydroxycarbamazepine
CAS No.: 81861-12-3
Cat. No.: VC1937556
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81861-12-3 |
|---|---|
| Molecular Formula | C15H12N2O3 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |
| Standard InChI Key | YITIUNLDWDJVSI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |
Introduction
Chemical Structure and Properties
Structural Information
2,3-Dihydroxycarbamazepine has a well-defined chemical structure with the molecular formula C15H12N2O3 . The compound features a dibenzazepine core structure with two hydroxyl groups at positions 2 and 3, forming a catechol moiety. This structural arrangement is crucial for its metabolic fate and potential reactivity.
The detailed structural identifiers for 2,3-dihydroxycarbamazepine include:
| Structural Parameter | Identifier |
|---|---|
| Molecular Formula | C15H12N2O3 |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |
| InChI | InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |
| InChIKey | YITIUNLDWDJVSI-UHFFFAOYSA-N |
| Alternative Name | 2,3-dihydroxybenzo[b]benzazepine-11-carboxamide |
Table 1: Structural identifiers of 2,3-dihydroxycarbamazepine
Physical and Chemical Properties
2,3-Dihydroxycarbamazepine possesses distinct physical and chemical properties that influence its pharmacokinetic profile and potential for further metabolism. It is characterized as an extremely weak basic (essentially neutral) compound based on its pKa values . This property affects its distribution within biological systems and its potential interactions with various enzymes.
The physicochemical properties of 2,3-dihydroxycarbamazepine include:
| Property | Value |
|---|---|
| Average Mass | 268.26740 Da |
| Monoisotopic Mass | 268.08479 Da |
| Net Charge | 0 |
| Predicted CCS [M+H]+ | 156.8 Ų |
| Predicted CCS [M+Na]+ | 168.0 Ų |
| Predicted CCS [M-H]- | 158.5 Ų |
Table 2: Physicochemical properties of 2,3-dihydroxycarbamazepine
The catechol structure of 2,3-dihydroxycarbamazepine is particularly significant as it provides the chemical framework necessary for further oxidation to reactive quinone species. The presence of two adjacent hydroxyl groups creates a site for oxidative reactions that can generate electrophilic metabolites capable of binding to nucleophilic centers in proteins .
Biosynthesis and Metabolism
Formation from Carbamazepine
2,3-Dihydroxycarbamazepine is formed through a sequential metabolic pathway involving the initial hydroxylation of carbamazepine to form 3-hydroxycarbamazepine (3-OHCBZ), followed by a secondary hydroxylation at the 2-position . This bioactivation pathway represents a critical route in the metabolism of carbamazepine and has been implicated in the development of hypersensitivity reactions.
The metabolic sequence involves multiple cytochrome P450 enzymes and proceeds through several distinct steps. The formation of the catechol metabolite is a key intermediate step that precedes the generation of potentially reactive quinone species. Research has demonstrated that this metabolic pathway operates in human liver microsomes and is catalyzed by specific P450 enzymes .
Biological Significance
Role in Carbamazepine Metabolism
2,3-Dihydroxycarbamazepine represents a critical intermediate in the metabolic pathway of carbamazepine. As a primary metabolite, it plays an essential role in the biotransformation and elimination of this widely used anticonvulsant medication . The formation of 2,3-dihydroxycarbamazepine represents a significant branch point in carbamazepine metabolism, leading to either further oxidation to reactive species or conjugation and elimination.
Research Findings
Enzyme Kinetics
Detailed enzyme kinetic studies have provided insights into the formation of 2,3-dihydroxycarbamazepine. In human liver microsomes, the rate of 2,3-diOHCBZ formation has been shown to be proportional to protein concentration and incubation time under specific experimental conditions . Similar relationships were observed with recombinant CYP3A4 and CYP2C19 enzymes.
The kinetic parameters for 2,3-dihydroxycarbamazepine formation reveal distinct characteristics for different enzymes:
| Parameter | CYP3A4 | CYP2C19 | Human Liver Microsomes |
|---|---|---|---|
| Linearity (protein) | Up to 5 pmol P450 | Up to 5 pmol P450 | Up to 0.5 mg/ml |
| Linearity (time) | Up to 10 min | Up to 15 min | Up to 30-60 min |
| Substrate affinity (S50) | 203 μM | 30 μM | Variable |
Table 4: Enzyme kinetic parameters for 2,3-dihydroxycarbamazepine formation
These kinetic studies highlight the complex enzymatic interactions involved in the formation of 2,3-dihydroxycarbamazepine and provide a foundation for understanding the factors that may influence this metabolic pathway in vivo.
Clinical Implications
The bioactivation pathway involving 2,3-dihydroxycarbamazepine may contribute to these adverse reactions through the formation of reactive metabolites capable of binding to proteins and triggering immune-mediated responses. Understanding this pathway may facilitate the development of strategies to mitigate these risks, such as the use of alternative medications with different metabolic profiles or the co-administration of agents that may inhibit specific bioactivation pathways.
Furthermore, genetic variations in the enzymes involved in 2,3-dihydroxycarbamazepine formation, particularly CYP3A4 and CYP2C19, may influence an individual's susceptibility to carbamazepine-induced adverse reactions. Pharmacogenetic studies examining these enzyme polymorphisms could potentially identify patients at higher risk for these complications, enabling personalized therapeutic approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume